YM-58483

概要

説明

BTP2 は、YM-58483 としても知られており、ストア作動性カルシウム流入 (SOCE) チャネルの強力な阻害剤であり、特にカルシウム放出活性化カルシウム (CRAC) チャネルを標的としています。これらのチャネルは、細胞へのカルシウム流入を調節することにより、さまざまな細胞プロセスにおいて重要な役割を果たします。 BTP2 は、カルシウムシグナル伝達への影響と、癌や炎症性疾患など、さまざまな疾患における潜在的な治療応用について広く研究されてきました .

準備方法

合成経路と反応条件

BTP2 の合成には、重要な中間体の調製から始まる複数のステップが含まれます。一般的な合成経路の1つには、置換アミンとテレフタル酸ジクロリドおよびチオシアン酸カリウムを反応させてテレフタル酸ジイソチオシアネートを生成することが含まれます。 この中間体は、次に置換アミンと反応させて BTP2 を生成します .

工業生産方法

BTP2 の工業生産は、同様の合成経路に従いますが、より大規模で行われます。このプロセスには、高収率と高純度を確保するために反応条件を最適化することが含まれます。 ポリエチレングリコールジメチルエーテルなどの相間移動触媒の使用は、反応の効率を高めることができます .

化学反応の分析

反応の種類

BTP2 は、置換反応や錯体形成反応など、さまざまな化学反応を起こします。これは、異なる試薬と反応して、特性が変化した誘導体を形成することができます。

一般的な試薬と条件

BTP2 を含む反応で使用される一般的な試薬には、置換アミン、テレフタル酸ジクロリド、およびチオシアン酸カリウムが含まれます。 反応は、一般的に、目的の生成物の形成を確保するために、制御された条件下で行われます .

形成される主な生成物

BTP2 を含む反応から形成される主な生成物には、さまざまなベンゾイルチオ尿素誘導体が含まれます。 これらの誘導体は、熱安定性と表面特性について研究されてきました .

科学研究の応用

BTP2 は、特に化学、生物学、医学、および産業の分野で、幅広い科学研究の応用を持っています。主な応用には以下が含まれます。

科学的研究の応用

Pain Management

Analgesic Effects:

YM-58483 has demonstrated significant analgesic properties in several preclinical studies. It effectively reduces acute pain, neuropathic pain, and inflammatory pain. For instance, administration of this compound in mouse models showed a dose-dependent reduction in thermal hyperalgesia induced by Complete Freund's Adjuvant (CFA) and spared nerve injury (SNI) models .

Table 1: Analgesic Efficacy of this compound

| Study Type | Model Used | Dose (mg/kg) | Main Findings |

|---|---|---|---|

| Preclinical Study | CFA-induced pain | 10, 30 | Reduced thermal hyperalgesia; prevented chronic pain development |

| Preclinical Study | SNI-induced pain | 30 | Diminished mechanical hypersensitivity |

| Preclinical Study | Formalin test | 30 | Decreased nocifensive behavior |

Inflammatory Conditions

This compound has shown promise in modulating immune responses by inhibiting cytokine production from immune cells. Studies indicate that it can attenuate antigen-induced hypersensitivity reactions and reduce paw edema in inflammatory models . The compound's ability to inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) production further underscores its potential as an anti-inflammatory agent.

Table 2: Anti-inflammatory Effects of this compound

| Inflammation Model | Observed Effects |

|---|---|

| CFA-induced edema | Reduced TNF-α and IL-1β levels |

| Allergic asthma model | Inhibited bronchial hypersensitivity |

Rheumatoid Arthritis Treatment

A significant study evaluated the long-term delivery of this compound for treating rheumatoid arthritis. Results indicated that subcutaneous administration was safer than oral routes, demonstrating sustained efficacy in reducing inflammation associated with the disease .

Table 3: Long-term Efficacy in Rheumatoid Arthritis

| Administration Route | Efficacy | Safety Profile |

|---|---|---|

| Subcutaneous | Sustained anti-inflammatory effects | Safer than oral administration |

Case Study 1: Neuropathic Pain Management

A study investigated the role of this compound in neuropathic pain models where SOCE inhibition was linked to improved spinal synaptic plasticity. The findings revealed that blocking SOCE with this compound resulted in significant antinociceptive effects, correlating with reduced spinal inflammatory responses .

Case Study 2: Inflammatory Response Modulation

In another case study focusing on immune response modulation, researchers found that this compound significantly reduced cytokine levels in models of allergic reactions, suggesting its potential use in managing conditions like asthma and other allergic disorders .

作用機序

BTP2 は、ストア作動性カルシウム流入を仲介する Orai1 チャネルを特に標的とする CRAC チャネルを阻害することにより、その効果を発揮します。これらのチャネルを阻害することにより、BTP2 は細胞へのカルシウム流入を防ぎ、それにより、さまざまなカルシウム依存性細胞プロセスを調節します。 BTP2 による CRAC チャネルの阻害は、カルシウムシグナル伝達経路に影響を与え、サイトカイン産生の減少と細胞機能の変化につながります .

類似の化合物との比較

BTP2 は、その高い効力と選択性により、CRAC チャネル阻害剤の中でユニークです。類似の化合物には以下が含まれます。

CM4620: Orai1 および Orai2 チャネルのもう1つの強力な阻害剤であり、カルシウムシグナル伝達に同様の効果があります.

レフルノミドとテリフルノミド: これらの化合物も SOCE を阻害しますが、作用機序と治療応用が異なります.

BTP2 は、研究における幅広い使用と、さまざまな疾患における潜在的な治療応用により、際立っています。

類似化合物との比較

BTP2 is unique among CRAC channel inhibitors due to its high potency and selectivity. Similar compounds include:

CM4620: Another potent inhibitor of Orai1 and Orai2 channels, with similar effects on calcium signaling.

Leflunomide and Teriflunomide: These compounds also inhibit SOCE but have different mechanisms of action and therapeutic applications.

BTP2 stands out due to its extensive use in research and its potential therapeutic applications in various diseases.

生物活性

YM-58483, a pyrazole derivative also known as BTP2, is a selective inhibitor of store-operated calcium (Ca²⁺) entry channels, particularly the calcium release-activated calcium (CRAC) channels. This compound has garnered attention for its potent immunomodulatory and anti-inflammatory properties, making it a significant candidate for therapeutic applications in various immune-related conditions.

This compound primarily functions by inhibiting sustained Ca²⁺ influx through SOC channels, which are crucial for T cell activation and cytokine production. The inhibition of these channels prevents the dephosphorylation of nuclear factor of activated T-cells (NFAT) without affecting other signaling pathways such as those mediated by AP-1 .

Key Findings:

- IC₅₀ Values : this compound exhibits an IC₅₀ of approximately 100 nM for inhibiting thapsigargin-induced sustained Ca²⁺ influx .

- Cytokine Production : It significantly reduces interleukin (IL)-2, IL-4, and IL-5 production in T cells, indicating its role in modulating Th2 cytokine responses .

Immunomodulatory Effects

This compound has been shown to inhibit antigen-induced eosinophil infiltration into the airways and decrease levels of inflammatory mediators such as cysteinyl-leukotrienes in models of asthma . In vivo studies demonstrated that oral administration effectively prevented bronchoconstriction and airway inflammation in sensitized animals.

Analgesic Properties

Recent studies highlight the analgesic effects of this compound in models of chronic pain. It attenuates nociceptive behavior induced by formalin and reduces thermal and mechanical hypersensitivity associated with inflammatory pain . The compound's ability to inhibit cytokine production from immune cells contributes to its effectiveness in pain management.

Study 1: Antigen-Induced Airway Inflammation

In a study involving actively sensitized guinea pigs, this compound was administered orally, resulting in significant reductions in late-phase asthmatic responses and eosinophil infiltration. This suggests that targeting SOC channels can effectively manage airway inflammation associated with asthma.

| Parameter | Control | This compound (10 mg/kg) | This compound (30 mg/kg) |

|---|---|---|---|

| Eosinophil Count (cells/mm³) | 200 ± 20 | 50 ± 10 | 20 ± 5 |

| IL-4 Levels (pg/mL) | 300 ± 50 | 50 ± 15 | 10 ± 5 |

| Bronchoconstriction Index | High | Moderate | Low |

Study 2: Pain Models

In a model using complete Freund's adjuvant (CFA), this compound was shown to significantly reduce paw edema and cytokine levels such as TNF-α and IL-1β. This study illustrated the compound's potential as an analgesic through its action on SOC channels.

| Treatment Group | Paw Edema (mm) | TNF-α Levels (pg/mL) |

|---|---|---|

| Control | 8.0 ± 0.5 | 200 ± 20 |

| This compound (10 mg/kg) | 4.5 ± 0.3 | 80 ± 10 |

| This compound (30 mg/kg) | 2.0 ± 0.2 | 30 ± 5 |

特性

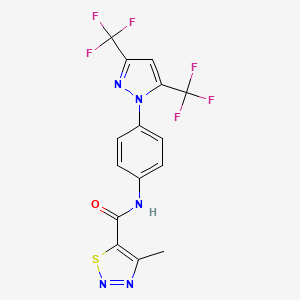

IUPAC Name |

N-[4-[3,5-bis(trifluoromethyl)pyrazol-1-yl]phenyl]-4-methylthiadiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F6N5OS/c1-7-12(28-25-23-7)13(27)22-8-2-4-9(5-3-8)26-11(15(19,20)21)6-10(24-26)14(16,17)18/h2-6H,1H3,(H,22,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPRZIORDEVHURQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)N3C(=CC(=N3)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F6N5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50274370 | |

| Record name | CRAC Channel Inhibitor, BTP2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50274370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223499-30-7 | |

| Record name | CRAC Channel Inhibitor, BTP2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50274370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyl-4'-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-1,2,3-thiadiazole-5-carboxanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。